![molecular formula C15H21NO2S B6895966 [2-(Furan-2-yl)azepan-1-yl]-(thiolan-2-yl)methanone](/img/structure/B6895966.png)
[2-(Furan-2-yl)azepan-1-yl]-(thiolan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Furan-2-yl)azepan-1-yl]-(thiolan-2-yl)methanone is an organic compound that features a unique structure combining a furan ring, an azepane ring, and a thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Furan-2-yl)azepan-1-yl]-(thiolan-2-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the furan and azepane intermediates, which are then coupled under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as microwave-assisted synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
[2-(Furan-2-yl)azepan-1-yl]-(thiolan-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The azepane ring can be reduced to form saturated azepanes.
Substitution: The thiolane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the azepane ring results in saturated azepanes.
Scientific Research Applications
[2-(Furan-2-yl)azepan-1-yl]-(thiolan-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [2-(Furan-2-yl)azepan-1-yl]-(thiolan-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Allylamine: An organic compound with a similar amine functional group.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Shares structural similarities in terms of ring systems.
2-Thiophenemethylamine: Contains a thiophene ring similar to the thiolane ring in [2-(Furan-2-yl)azepan-1-yl]-(thiolan-2-yl)methanone.
Uniqueness
What sets this compound apart is its unique combination of three different ring systems, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
[2-(furan-2-yl)azepan-1-yl]-(thiolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c17-15(14-8-5-11-19-14)16-9-3-1-2-6-12(16)13-7-4-10-18-13/h4,7,10,12,14H,1-3,5-6,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNWZZIGPMXOHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(N(CC1)C(=O)C2CCCS2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-Methyl-4-[(5-methylthiophen-2-yl)methylamino]piperidin-1-yl]ethanone](/img/structure/B6895884.png)
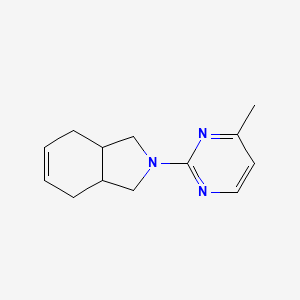

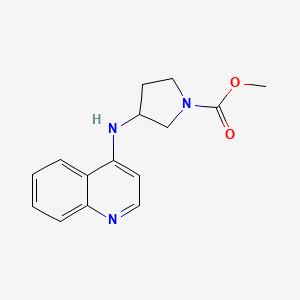
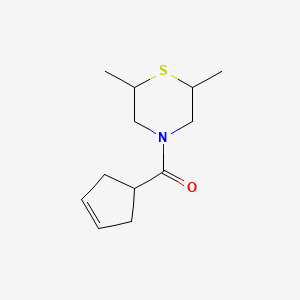
![1-[3-(Phenylsulfanylmethyl)pyrrolidin-1-yl]ethanone](/img/structure/B6895932.png)
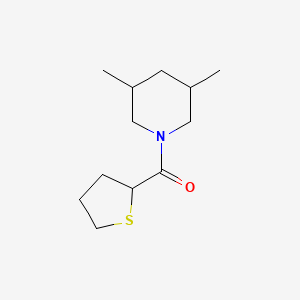
![Imidazo[1,2-a]pyrimidin-2-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone](/img/structure/B6895940.png)
![3-[1-(cyclobutylmethyl)piperidin-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B6895943.png)
![2-[(2-Tert-butylpyrrolidin-1-yl)methyl]-5-methyl-1,3-oxazole](/img/structure/B6895954.png)
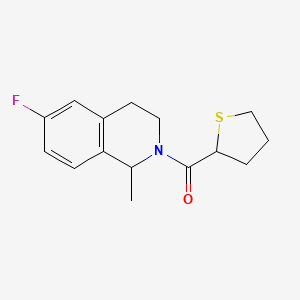
![N-(2,3-dihydro-1-benzothiophen-3-yl)imidazo[1,2-a]pyrazine-8-carboxamide](/img/structure/B6895964.png)
![N-(cyclopropylmethyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B6895970.png)
![Cyclohex-3-en-1-yl-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone](/img/structure/B6895982.png)
